



Linerixibat Dosing Protocols for Preclinical Research: Application Notes

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Compound of Interest		
Compound Name:	Linerixibat	
Cat. No.:	B607791	Get Quote

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Introduction

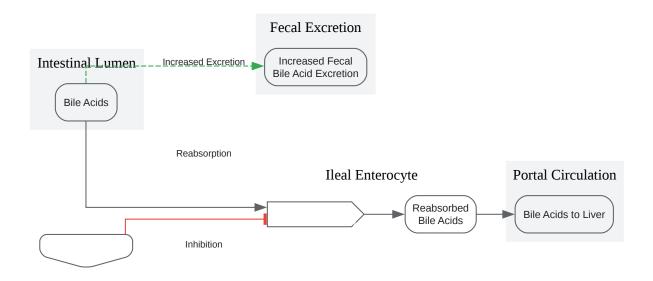
Linerixibat (also known as GSK2330672) is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, linerixibat increases the excretion of bile acids in feces.[3] This mechanism of action leads to a reduction in the total bile acid pool and has shown therapeutic potential in treating cholestatic pruritus, a debilitating symptom associated with primary biliary cholangitis (PBC).[4][5] While extensive clinical trial data is available, this document focuses on the available dosing protocols for linerixibat in preclinical research settings.

Mechanism of Action

Linerixibat acts as a localized inhibitor in the gastrointestinal tract with minimal systemic absorption. Its primary target, the ileal bile acid transporter (IBAT), is responsible for the reuptake of approximately 95% of bile acids from the intestine back into the enterohepatic circulation. By inhibiting IBAT, linerixibat effectively breaks this cycle, leading to a significant increase in the fecal excretion of bile acids. This, in turn, reduces the concentration of bile acids in the systemic circulation, which is thought to be a key factor in the pathogenesis of cholestatic pruritus.



Signaling Pathway of Linerixibat



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Caption: Mechanism of action of **Linerixibat** in the ileal enterocyte.

Preclinical Dosing Information

Detailed preclinical dosing protocols for **linerixibat** are not extensively published. However, one study provides insight into its use in a murine model of cholangiopathy.

In Vivo Study in a Mouse Model

A study investigating the combination of an ASBT inhibitor (GSK2330672) and FGF15 treatment used Cyp2c70 knockout mice, a model for cholestatic liver injury.

Table 1: Preclinical Dosing of **Linerixibat** in a Mouse Model



Parameter	Details
Animal Model	Cyp2c70 knockout mice
Drug	GSK2330672 (Linerixibat)
Dose	1 mg/kg/day
Route of Administration	Oral gavage
Formulation	Not specified
Treatment Duration	Not specified

Experimental Protocol: Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of a compound like **linerixibat** to mice, based on the available information.

Materials:

- Linerixibat (GSK2330672)
- Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
- Animal scale
- Gavage needles (20-22 gauge, straight or curved)
- Syringes (1 ml)
- Cyp2c70 knockout mice

Procedure:

- Animal Preparation:
 - Acclimatize mice to the housing conditions for at least one week before the experiment.
 - Weigh each mouse on the day of dosing to calculate the exact volume to be administered.



• Drug Formulation:

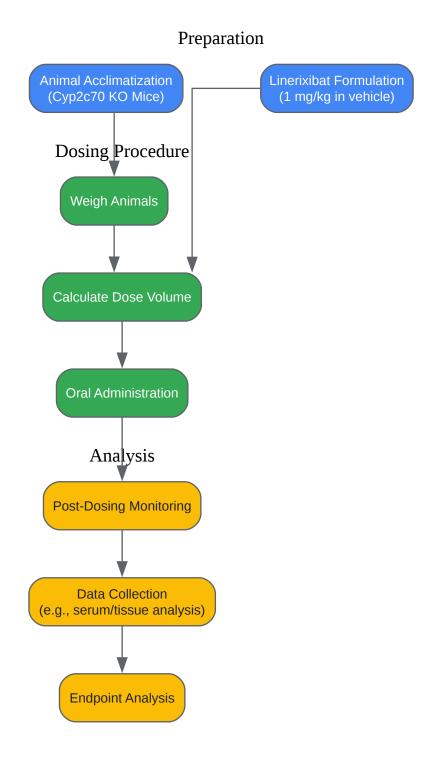
- Prepare a homogenous suspension of linerixibat in the chosen vehicle at the desired concentration. For a 1 mg/kg dose in a 25g mouse, a common administration volume is 10 ml/kg, so the concentration would be 0.1 mg/ml.
- Ensure the suspension is well-mixed before drawing it into the syringe.

Administration:

- Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
- Introduce the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue.
- Allow the mouse to swallow the tip of the needle before gently advancing it into the esophagus.
- Slowly dispense the calculated volume of the linerixibat suspension.
- Carefully withdraw the gavage needle.
- Post-Procedure Monitoring:
 - Observe the animal for any signs of distress or adverse reactions immediately after the procedure and at regular intervals.
 - Provide access to food and water ad libitum.

Experimental Workflow





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